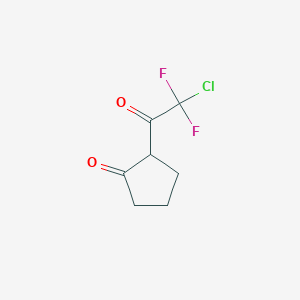

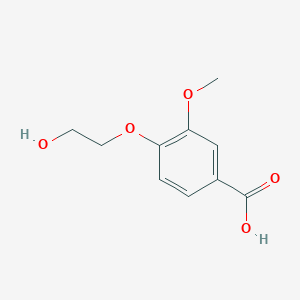

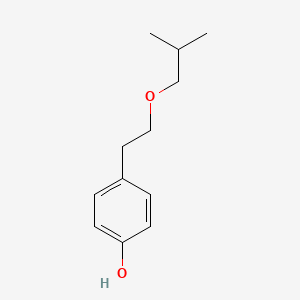

![molecular formula C6H7ClN4 B3118148 Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride CAS No. 232600-78-1](/img/structure/B3118148.png)

Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride

Overview

Description

Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride, also known as PAPA-HCl, is an important heterocyclic compound that has been extensively studied for its various biochemical and physiological effects. It is a derivative of the pyrazole ring system, which is composed of five carbon atoms and two nitrogen atoms. PAPA-HCl has a variety of applications in the medical, pharmaceutical, and industrial fields due to its ability to interact with a wide range of biological targets.

Scientific Research Applications

Antitumor Activity

Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride (PP) derivatives exhibit promising antitumor potential. Researchers have synthesized various PP compounds and investigated their impact on cancer cells. These derivatives interfere with cancer cell growth, proliferation, and survival pathways, making them attractive candidates for drug development .

Enzymatic Inhibition

PP compounds also demonstrate enzymatic inhibitory activity. By targeting specific enzymes involved in disease processes, they can modulate cellular functions. For instance, PP derivatives may inhibit kinases, proteases, or other key enzymes, providing therapeutic opportunities for various conditions .

Photophysical Properties

PP scaffolds possess significant photophysical properties, making them valuable in material science. Researchers have explored their fluorescence, absorption, and emission characteristics. These properties contribute to their use in optical applications, such as sensors, imaging agents, and light-emitting materials .

Combinatorial Library Design

The fused pyrazole structure of PP allows for structural modifications throughout its periphery. This versatility makes it an excellent scaffold for combinatorial library design. Researchers can create diverse PP derivatives by altering substituents, leading to potential drug candidates .

Antimicrobial Applications

PP derivatives have been investigated for their antimicrobial properties. They may exhibit activity against bacteria, fungi, or other pathogens. Understanding their mechanisms of action could pave the way for novel antimicrobial agents .

Anti-Inflammatory Potential

Some PP compounds show anti-inflammatory effects. By modulating inflammatory pathways, they could be useful in managing inflammatory diseases, including autoimmune conditions .

Antioxidant Properties

Certain PP derivatives possess antioxidant activity. Their ability to scavenge free radicals may contribute to protecting cells from oxidative damage and age-related diseases .

Other Applications

Beyond the mentioned fields, ongoing research explores additional applications of PP derivatives. These include potential use in treating viral diseases, metabolic disorders, and neurodegenerative conditions .

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride primarily targets the Phosphoinositide 3-kinase delta (PI3Kδ) . PI3Kδ is a lipid kinase that plays a crucial role in vital cellular processes such as cell proliferation, growth, migration, and cytokine production .

Mode of Action

The compound interacts with PI3Kδ, inhibiting its activity . This inhibition is considered a promising therapeutic strategy for the treatment of inflammatory and autoimmune diseases . The compound shows high activity and selectivity for PI3Kδ over other PI3K isoforms .

Biochemical Pathways

PI3Kδ is involved in the phosphorylation of phosphatidylinositol-4,5-diphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3), initiating a cascade of downstream activities that induce various biological processes such as cell growth, survival, proliferation, or differentiation . By inhibiting PI3Kδ, the compound disrupts these processes, potentially alleviating symptoms of diseases like systemic lupus erythematosus (SLE) or multiple sclerosis .

Pharmacokinetics

It’s important to note that the optimization of interactions with Trp-760 has been shown to improve the selectivity of PI3Kδ inhibitors as candidates for further development with good pharmacokinetic properties .

Result of Action

The inhibition of PI3Kδ by Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride can lead to a decrease in cell proliferation, growth, and migration, as well as cytokine production . This can result in the alleviation of symptoms in inflammatory and autoimmune diseases .

Action Environment

The action of Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors of the compound . These intensities remain low with electron-withdrawing groups (ewgs) . This suggests that the compound’s action, efficacy, and stability can be influenced by its chemical environment.

properties

IUPAC Name |

pyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.ClH/c7-5-4-9-10-3-1-2-8-6(5)10;/h1-4H,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNSOXCLGYNNJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)N)N=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride | |

CAS RN |

232600-78-1 | |

| Record name | pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

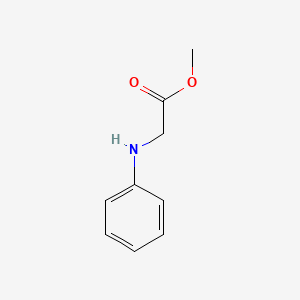

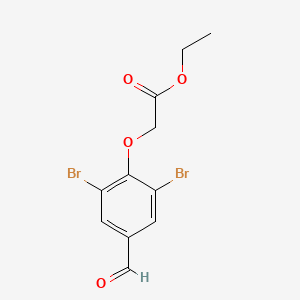

![Phenyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]methanone](/img/structure/B3118108.png)

![Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate](/img/structure/B3118115.png)